molecular formula C19H21F3N4O2 B2513348 2-(o-tolyloxy)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide CAS No. 2034412-63-8

2-(o-tolyloxy)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide

Cat. No.: B2513348
CAS No.: 2034412-63-8
M. Wt: 394.398
InChI Key: RVOVKRZFYQRGEL-UHFFFAOYSA-N
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Description

2-(o-tolyloxy)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science

Scientific Research Applications

2-(o-tolyloxy)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent. Its complex structure allows for interactions with various biological targets, making it a candidate for drug development.

    Pharmacology: Researchers investigate its effects on biological systems, including its potential as an inhibitor or activator of specific enzymes or receptors.

    Materials Science: The compound’s unique properties make it useful in the development of new materials with specific characteristics, such as enhanced stability or reactivity.

    Biological Studies: It is used in studies to understand its mechanism of action and its effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(o-tolyloxy)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide typically involves several steps:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved through the reaction of 4-piperidone with appropriate reagents to introduce the pyrimidinyl and trifluoromethyl groups.

    Acylation Reaction: The piperidine intermediate is then subjected to an acylation reaction with 2-(o-tolyloxy)acetyl chloride to form the final product. This step often requires the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of automated purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(o-tolyloxy)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the introduction of new substituents. Reagents such as halogens or nucleophiles like amines and thiols are commonly used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines

Mechanism of Action

The mechanism of action of 2-(o-tolyloxy)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity. This can result in various biological effects, depending on the specific target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    2-(o-tolyloxy)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide: can be compared with other compounds that have similar structural features or functional groups. Examples include:

Uniqueness

The presence of the trifluoromethyl group in this compound is a key feature that distinguishes it from similar compounds. This group can significantly influence the compound’s chemical reactivity, biological activity, and overall stability, making it unique and potentially more effective in certain applications.

Properties

IUPAC Name

2-(2-methylphenoxy)-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O2/c1-13-4-2-3-5-15(13)28-11-18(27)25-14-6-8-26(9-7-14)17-10-16(19(20,21)22)23-12-24-17/h2-5,10,12,14H,6-9,11H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOVKRZFYQRGEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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